N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide
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Overview
Description
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-3-carboxamide is a complex organic compound with a unique structure that combines benzothiazole and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole intermediate, followed by the introduction of the chromene moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-3-(2-methoxyethyl)-5-nitro-1,3-thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide
- N-[(2Z)-3-(2-methoxyethyl)-5-nitro-1,3-thiazol-2(3H)-ylidene]-2,2-dimethylpropanamide
Uniqueness
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-3-carboxamide is unique due to its combination of benzothiazole and chromene moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15N3O6S |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H15N3O6S/c1-28-9-8-22-15-7-6-12(23(26)27)10-17(15)30-20(22)21-19(25)14-11-29-16-5-3-2-4-13(16)18(14)24/h2-7,10-11H,8-9H2,1H3 |
InChI Key |
LKUUMGGQCXKFQS-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=COC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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